molecular formula C8H16ClN3 B2915241 (1-Isobutyl-1H-imidazol-4-yl)methanaminehydrochloride CAS No. 2197054-48-9

(1-Isobutyl-1H-imidazol-4-yl)methanaminehydrochloride

Cat. No.: B2915241
CAS No.: 2197054-48-9
M. Wt: 189.69
InChI Key: WVKUZHYCYHJCQX-UHFFFAOYSA-N
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Description

(1-Isobutyl-1H-imidazol-4-yl)methanaminehydrochloride is a chemical compound with the molecular formula C8H15N3·HCl It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Scientific Research Applications

(1-Isobutyl-1H-imidazol-4-yl)methanaminehydrochloride has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isobutyl-1H-imidazol-4-yl)methanaminehydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Isobutyl-1H-imidazol-4-yl)methanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolones.

    Reduction: Reduction reactions can modify the imidazole ring or the isobutyl side chain.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques such as heating, stirring, and the use of catalysts.

Major Products

The major products formed from these reactions include substituted imidazoles, imidazolones, and various derivatives depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride
  • 1-(3-Isobutylisoxazol-5-yl)methanamine hydrochloride
  • 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride

Uniqueness

(1-Isobutyl-1H-imidazol-4-yl)methanaminehydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The isobutyl group provides steric hindrance and hydrophobic interactions that can affect binding to molecular targets .

Properties

IUPAC Name

[1-(2-methylpropyl)imidazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-7(2)4-11-5-8(3-9)10-6-11;/h5-7H,3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKUZHYCYHJCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(N=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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